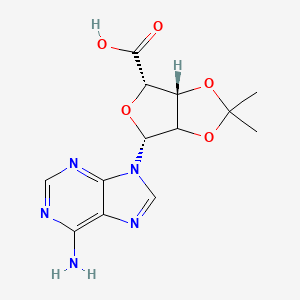

5'-Carboxy-2',3'-O-isopropylideneadenosine

Description

Genesis within Nucleoside Chemistry and Analog Research

The field of nucleoside chemistry has long been a cornerstone of medicinal chemistry and drug design. nih.gov Natural nucleosides serve as essential building blocks for DNA and RNA and are involved in numerous critical biological processes. nih.gov Consequently, even minor structural modifications to these molecules can lead to profound biological effects. nih.gov This principle forms the basis of nucleoside analog research, a field dedicated to synthesizing modified nucleosides that can act as therapeutic agents, often by mimicking natural compounds to disrupt pathological processes like viral replication or cancer cell proliferation. nih.govmdpi.com

The development of nucleoside analogs involves targeted chemical changes to the three main components of a nucleoside: the nucleobase (e.g., adenine), the sugar (ribose or deoxyribose), and the phosphate (B84403) group (in nucleotides). researchgate.netrsc.org Modifications to the sugar moiety, in particular, have been a fruitful area of investigation. Protecting groups are crucial tools in this process, allowing chemists to selectively modify one part of the molecule while preventing reactions at other positions. The isopropylidene group is a common protecting group for the 2' and 3' hydroxyls of the ribose sugar, facilitating specific modifications at the 5' position. It is within this context of strategic chemical synthesis that 5'-Carboxy-2',3'-O-isopropylideneadenosine emerged as a compound of interest.

Chronology of its Discovery and Initial Academic Characterization

The synthesis of this compound is achieved through the chemical modification of a more readily available precursor, 2',3'-O-isopropylideneadenosine. This precursor is prepared by treating adenosine (B11128) with acetone (B3395972) under acidic conditions to protect the 2' and 3' hydroxyl groups. The key synthetic step is the selective oxidation of the primary 5'-hydroxyl group of 2',3'-O-isopropylideneadenosine to a carboxylic acid. Various oxidizing agents, such as ruthenium tetraoxide, have been employed for this transformation. acs.org This specific conversion was explored in academic literature, with reports detailing methods for achieving this oxidation effectively. acs.org

Table 1: Properties of Precursor Compound

| Property | Value | Source |

|---|---|---|

| Compound Name | 2',3'-O-Isopropylideneadenosine | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 362-75-4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₇N₅O₄ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 307.31 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 221-222 °C | sigmaaldrich.com |

The scientific value of this compound lies primarily in its utility as a synthetic intermediate. scbt.com The presence of the carboxylic acid group at the 5' position, combined with the protected 2' and 3' hydroxyls, makes it an ideal building block for creating a wide array of adenosine derivatives. The carboxyl group can be readily converted into other functional groups such as esters and amides, allowing for the attachment of various molecular fragments to the 5' position of the adenosine scaffold. This versatility was recognized by researchers, establishing the compound as a key precursor in the synthesis of complex nucleoside analogs. acs.orgscbt.com

Foundational Significance in Chemical Biology and Biochemistry

The utility of this compound extends directly into chemical biology and biochemistry as a tool for creating molecular probes and potential therapeutics. Its primary role is as a precursor for adenosine analogs designed to interact with specific biological targets. scbt.com For example, it is used in the preparation of nucleosides that act as agonists for adenosine receptors, particularly the A3 subtype. scbt.com Furthermore, it has been used to synthesize amide and ester derivatives of adenosine-5'-carboxylic acid to study their interaction with and inhibition of enzymes like S-Adenosyl-L-homocysteine (SAH) hydrolase, which is involved in crucial metabolic pathways. acs.org

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Compound Name | This compound | scbt.com |

| Synonyms | 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid | scbt.com |

| CAS Number | 19234-66-3 | scbt.com |

| Molecular Formula | C₁₃H₁₅N₅O₅ | scbt.com |

| Molecular Weight | 321.29 g/mol | scbt.com |

By serving as the starting point for custom-synthesized nucleoside analogs, this compound has indirectly contributed to the understanding of biological systems. The derivatives created from this compound are designed to probe the function of enzymes and receptors involved in nucleoside metabolism and cell signaling. acs.orgscbt.com For instance, the development of selective agonists for adenosine receptors has helped to elucidate the specific roles these receptors play in various physiological and pathological processes. Similarly, the creation of inhibitors for enzymes like SAH hydrolase provides tools to study the metabolic consequences of blocking specific biochemical reactions. acs.orgnih.gov The synthesis of these targeted molecules would be significantly more challenging without versatile and strategically protected intermediates like this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2',3'-O-Isopropylideneadenosine |

| Adenosine |

| Deoxyadenosine |

| Deoxyribose |

| Ribose |

| Ruthenium tetraoxide |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15N5O5 |

|---|---|

Molecular Weight |

321.29 g/mol |

IUPAC Name |

(4R,6S,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |

InChI |

InChI=1S/C13H15N5O5/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)18-4-17-5-9(14)15-3-16-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H2,14,15,16)/t6-,7?,8+,11-/m1/s1 |

InChI Key |

RRTBBKSJPNRFCG-CSDHVOIESA-N |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC4=C(N=CN=C43)N)C(=O)O)C |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Modifications of 5 Carboxy 2 ,3 O Isopropylideneadenosine

Evolving Methodologies for the Synthesis of 5'-Carboxy-2',3'-O-isopropylideneadenosine

The synthesis of this compound has progressed from initial explorations to more refined and efficient methods, including the use of biocatalysis.

Original Synthetic Pathways and Derivations from 2',3'-O-isopropylideneadenosine

The primary and most direct route to this compound involves the oxidation of the corresponding 5'-hydroxymethyl precursor, 2',3'-O-isopropylideneadenosine. Early methods often employed strong oxidizing agents. One such approach involved the use of a keten imine–dimethyl sulfoxide (B87167) system to effect the oxidation. rsc.org Another established method is the Swern oxidation, which utilizes dimethyl sulfoxide activated by an electrophile like oxalyl chloride. However, it has been noted that the oxidation of adenosine (B11128) derivatives under Swern conditions can sometimes be challenging. arkat-usa.org

These initial strategies, while foundational, often required harsh reaction conditions and could lead to modest yields and the formation of byproducts, necessitating careful purification. The choice of protecting groups for the nucleobase, particularly at the N6-position, was also a critical consideration to prevent unwanted side reactions.

Optimized and High-Yielding Synthesis Approaches

To overcome the limitations of earlier methods, significant efforts have been directed towards developing more efficient and higher-yielding synthetic protocols. A notable advancement in this area is the use of the Dess-Martin periodinane for the oxidation of the 5'-hydroxyl group of adenosine analogues. arkat-usa.org This hypervalent iodine reagent offers a mild and highly efficient alternative to other oxidation methods. The reaction typically proceeds in high yield under gentle conditions, making it a preferred method for this transformation. For instance, the oxidation of cordycepin (B1669437) (3'-deoxyadenosine) using Dess-Martin periodinane resulted in an almost quantitative yield. arkat-usa.org The success of this method often relies on a judicious selection of protecting groups for both the hydroxyl groups and the N6-position of the adenine (B156593) base. researchgate.net

Another approach for the facile preparation of nucleoside-5'-carboxylic acids involves a two-step oxidation of the 5'-hydroxyl group. acs.org This method provides a straightforward route to the desired carboxylic acid. The development of such optimized procedures has been crucial for making this compound more readily accessible for further derivatization.

Below is a table summarizing various oxidation methods for the synthesis of this compound and related analogues.

| Oxidizing Agent/System | Substrate | Yield | Reference |

| Keten imine–dimethyl sulphoxide | 2',3'-O-isopropylideneadenosine | Not specified | rsc.org |

| Swern Oxidation (DMSO/(COCl)₂) | 2',3'-O-isopropylidene derivatives of nucleosides | Generally effective, but can be problematic for adenosine derivatives | arkat-usa.org |

| Dess-Martin periodinane | Cordycepin (3'-deoxyadenosine) | Nearly quantitative | arkat-usa.org |

| Two-step oxidation | 2',3'-O-isopropylideneadenosine | Not specified | acs.org |

Biocatalytic Routes and Chemoenzymatic Synthesis

The quest for greener and more selective synthetic methods has led to the exploration of biocatalytic and chemoenzymatic approaches for the synthesis of nucleoside analogues. acs.org While specific examples detailing the direct enzymatic oxidation of 2',3'-O-isopropylideneadenosine to its 5'-carboxylic acid are not extensively documented, the broader field of biocatalysis offers promising avenues. Enzymes from nucleoside metabolism and salvage pathways have been harnessed for the synthesis of various nucleoside therapeutics. acs.org For instance, galactose oxidase has been employed in the desymmetrization of prochiral diols in nucleoside precursors. acs.org

Chemoenzymatic strategies, which combine the strengths of both chemical and enzymatic transformations, are particularly attractive. A potential chemoenzymatic route to this compound could involve an initial enzymatic step to selectively modify the nucleoside, followed by a chemical oxidation of the 5'-hydroxyl group. The development of such methods could offer advantages in terms of selectivity, reduced use of protecting groups, and milder reaction conditions.

Synthesis and Elaboration of Novel Analogues and Derivatives of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of novel analogues and derivatives through modifications at the adenine and ribose moieties.

Structural Modifications at the Adenine Moiety

The adenine base of this compound can be chemically modified to explore structure-activity relationships of the resulting adenosine analogues. Common modifications include substitutions at the N6 and C2 positions of the purine (B94841) ring.

For instance, N6-substituted derivatives can be prepared by reacting the parent compound with various amines or benzyl (B1604629) bromides. nih.gov These modifications are often crucial for modulating the affinity and selectivity of the resulting compounds for different adenosine receptor subtypes. Similarly, the C2-position can be functionalized, for example, by introducing chloro substituents, which can further influence the biological activity of the molecule. scbt.com The synthesis of these adenine-modified analogues typically involves standard coupling and substitution reactions, with the 5'-carboxylic acid group often being protected or converted to an ester or amide to prevent interference with the desired transformation.

Derivatizations at the Isopropylidene and Ribose Moieties

The ribose moiety of this compound also presents opportunities for structural diversification. The isopropylidene group, which protects the 2' and 3'-hydroxyl groups, can be removed under acidic conditions to liberate the diol functionality. These free hydroxyl groups can then be further modified, for example, through alkylation or acylation.

Furthermore, the ribose ring itself can be altered. For instance, substitution of the ribose moiety with a conformationally constrained ring system, such as a methanocarba ring, has been shown to increase the potency and selectivity of adenosine receptor ligands. nih.gov While the direct modification of the ribose ring of this compound is less common, the synthesis of such analogues often starts from a modified ribose precursor that is then elaborated to the final nucleoside. nih.gov

The 5'-carboxylic acid group can also be converted into a variety of other functional groups, such as amides, esters, and even more complex heterocyclic systems, further expanding the chemical space of accessible derivatives.

Functionalization of the 5'-Carboxyl Group to Form Amides, Sulfamides, and Other Conjugates

The 5'-carboxyl group of this compound is a versatile functional handle for the synthesis of a wide array of derivatives. Through standard and advanced coupling methodologies, this carboxylic acid can be converted into amides, N-acylsulfonamides (as sulfamide (B24259) surrogates), and other conjugates, enabling the exploration of structure-activity relationships and the development of molecules for various biochemical applications.

Amide Formation

The most common modification of the 5'-carboxyl group is its conversion to a 5'-carboxamide. This transformation is typically achieved by activating the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine. Two primary strategies are employed for this activation: conversion to an acyl chloride or the use of coupling reagents.

One robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using reagents such as thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting acyl chloride is then treated in situ with the desired amine to yield the corresponding amide. This approach is effective for coupling with a range of amines. For instance, the synthesis of 2',3'-O-Isopropylideneadenosine-5'-ethyluronamide (an N-ethyl amide derivative) proceeds via this method in high yield. chemicalbook.com

Alternatively, a wide variety of peptide coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and an amine, avoiding the harsh conditions associated with acyl chloride formation. These reagents are particularly useful for sensitive substrates. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as p-nitrophenol or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. nih.govpeptide.com Other widely used reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which are known for their high reactivity and fast reaction times. sigmaaldrich.combachem.com

| Parameter | Details |

|---|---|

| Starting Material | 2',3'-O-Isopropylideneadenosine-5'-uronic acid |

| Activation Step | Conversion to acyl chloride |

| Reagents (Activation) | Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, cat.) |

| Nucleophile | Ethylamine |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Conditions | 0 °C to 50 °C for activation; 0 °C for amidation |

| Reaction Time | 1.5 hours for activation; 1 hour for amidation |

| Yield | 66% |

| Product | 5'-Ethylcarboxamido-2',3'-O-isopropylideneadenosine |

Sulfamide Formation (via N-Acylsulfonamides)

The N-acylsulfonamide group is a well-recognized bioisostere for carboxylic acids due to its similar pKa and hydrogen bonding capabilities. nih.gov The functionalization of the 5'-carboxyl group of this compound to form an N-acylsulfonamide involves a two-step conceptual process: activation of the carboxyl group followed by coupling with a sulfonamide.

This synthesis leverages the same activation principles used in amide formation. The 5'-carboxylic acid is first activated using a suitable coupling reagent (e.g., EDC/HOBt, HATU) to form a highly reactive intermediate, such as an active ester. This intermediate is then susceptible to nucleophilic attack by the nitrogen atom of a sulfonamide (R-SO₂NH₂). The reaction is typically carried out in the presence of a non-nucleophilic base to facilitate the deprotonation of the sulfonamide, enhancing its nucleophilicity. This strategy provides a direct route to link the adenosine scaffold to a sulfonamide moiety through a stable N-acylsulfonamide linkage. researchgate.net

Formation of Other Conjugates

The synthetic strategies used for forming simple amides are broadly applicable to the conjugation of more complex molecules containing a primary or secondary amine. This allows for the attachment of peptides, reporter molecules, and other functionalities to the 5'-position of the adenosine derivative.

Peptide Conjugates: Amino acids and peptides can be coupled to the 5'-carboxyl group using standard solid-phase or solution-phase peptide synthesis protocols. Highly efficient coupling reagents such as HATU, HBTU, and PyBOP are preferred for these transformations to ensure high yields and minimize side reactions, especially when dealing with sterically hindered or complex peptide sequences. sigmaaldrich.combachem.com

Bioconjugates: Other molecules, such as fluorescent dyes (e.g., fluorescein (B123965), rhodamine derivatives with amine linkers), biotin, or linker molecules for further functionalization, can be conjugated using the same amidation chemistry. The choice of coupling reagent and reaction conditions can be optimized based on the stability and reactivity of the specific amine-containing molecule being attached. The use of water-soluble carbodiimides like EDC is particularly advantageous for conjugating biomolecules in aqueous or partially aqueous media. peptide.com

| Reagent Class | Abbreviation | Full Name | Primary Use/Advantage |

|---|---|---|---|

| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproducts, good for bioconjugation peptide.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Effective in organic solvents, insoluble urea (B33335) byproduct bachem.com | |

| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, low racemization, ideal for difficult couplings sigmaaldrich.com |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Popular, effective, and versatile for standard couplings bachem.com | |

| TBTU | N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate | Similar to HBTU, widely used in peptide synthesis bachem.com | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High solubility, clean reactions, effective for difficult couplings sigmaaldrich.com |

Molecular and Cellular Mechanisms of Interaction for 5 Carboxy 2 ,3 O Isopropylideneadenosine

Studies of Protein-Ligand and Nucleic Acid Interactions

This section explores the specific interactions between 5'-Carboxy-2',3'-O-isopropylideneadenosine and various biological macromolecules.

Currently, there is a lack of specific studies in the available scientific literature that characterize the binding affinities and specificity of this compound in model systems. While related adenosine (B11128) derivatives have been investigated as agonists for adenosine receptors, direct binding data for this particular compound remains to be published.

This compound has been identified as a substrate for enzymes involved in purine (B94841) metabolism, specifically adenosine deaminase (ADA) and adenylate deaminase (AMPDA). nih.gov These enzymes catalyze the conversion of the adenosine derivative to its corresponding inosine (B1671953) form through a process of deamination. nih.gov

Both ADA and AMPDA can utilize this compound as a substrate, catalyzing its deamination to the corresponding inosine derivative. nih.gov However, the efficiency of this conversion is influenced by the specific enzyme and the pH of the environment. AMPDA has been shown to be a more versatile biocatalyst for the deamination of 2',3'-O-isopropylideneadenosines that are modified at the 5' position. In contrast, ADA's catalytic activity is more dependent on the presence of a hydroxyl group at the 5' position for optimal binding. nih.gov

The rate of the enzymatic reaction is notably dependent on the ionization state of the substrate, which is in turn affected by the surrounding pH. nih.gov

The ionization of the carboxylic acid group at the 5' position of this compound plays a crucial role in its interaction with both ADA and AMPDA. The rate of the deamination reaction is significantly influenced by the pH of the solution, which dictates the ionization state of the substrate. nih.gov

For ADA-catalyzed deamination, the reaction proceeds quantitatively at a pH of 7.4, although at a considerably slower rate than the corresponding adenosine isopropylidene derivative. nih.gov Interestingly, an increase in pH to 8.0 leads to a further decrease in the reaction rate, while a more acidic pH of 6.0 results in a relatively faster conversion. nih.gov This suggests that the protonated form of the substrate is preferred by ADA.

The table below summarizes the results of ADA and AMPDA-catalyzed deamination of this compound at various pH values.

| Enzyme | pH | Reaction Time (hours) | Conversion (%) |

|---|---|---|---|

| ADA | 7.4 | 7.5 | 100 |

| ADA | 8.0 | 9 | 20 |

| ADA | 6.0 | 3 | Not specified |

| AMPDA | 7.4 | Not specified | Not specified |

There is no information available in the current scientific literature regarding the role of this compound in allosteric regulation.

Role in Modulating Enzymatic Activities (Substrate, Inhibitor, Activator)

Investigations into Intracellular Processes (in vitro cell models)

Specific studies investigating the effects of this compound on intracellular processes within in vitro cell models are not currently available in the scientific literature.

Permeation and Transport Mechanisms across Model Membranes

Currently, there is a lack of specific published research detailing the permeation and transport mechanisms of this compound across model membranes. Experimental data on its passive diffusion, active transport, or facilitated transport through artificial lipid bilayers or other model membrane systems are not available in the scientific literature.

Subcellular Distribution and Compartmentalization Studies

Specific studies on the subcellular distribution and compartmentalization of this compound have not been reported in the available scientific literature. Consequently, information regarding its localization within different cellular organelles, such as the nucleus, mitochondria, or cytoplasm, remains uncharacterized.

Metabolic Transformations and Fate in Cell-Free Systems

The metabolic fate of this compound has been investigated in cell-free enzymatic systems. Specifically, its transformation by enzymes involved in purine metabolism, namely adenosine deaminase (ADA) and adenylate deaminase (AMPDA), has been characterized.

Research has demonstrated that this compound serves as a substrate for both ADA and AMPDA, which catalyze its deamination to the corresponding inosine derivative. nih.gov This enzymatic conversion is a key metabolic step. The efficiency of this reaction is notably influenced by the ionization state of the substrate, which is dependent on the pH of the environment. nih.gov

A study systematically investigated the influence of pH on the rate of deamination catalyzed by both enzymes. The findings indicate that the ionization of the carboxylic acid group at the 5' position of the ribose moiety plays a crucial role in the enzyme-substrate interaction and the subsequent catalytic activity. nih.gov

The table below summarizes the key findings from the enzymatic assays in a cell-free system.

| Enzyme | Action on Substrate | Key Finding |

| Adenosine Deaminase (ADA) | Catalyzes deamination to the inosine derivative. nih.gov | The rate of the enzymatic reaction is dependent on the ionization degree of the substrate, varying with pH. nih.gov |

| Adenylate Deaminase (AMPDA) | Catalyzes deamination to the inosine derivative. nih.gov | The rate of the enzymatic reaction is dependent on the ionization degree of the substrate, varying with pH. nih.gov |

This enzymatic transformation in a simplified, cell-free environment provides foundational knowledge about the potential metabolic pathways of this compound. The conversion to an inosine derivative suggests that its biological activity could be mediated either by the parent compound or its metabolite.

Applications of 5 Carboxy 2 ,3 O Isopropylideneadenosine in Academic Research

Development and Utilization as Biochemical Probes

The strategic placement of the carboxylic acid group on the ribose sugar moiety makes 5'-Carboxy-2',3'-O-isopropylideneadenosine an ideal starting material for the synthesis of biochemical probes. This functional group serves as a versatile handle for attaching photoactive groups, reporter labels, and other molecules designed to interact with and report on biological systems.

While not intrinsically photoactive, this compound is a crucial precursor for creating photoaffinity labeling (PAL) reagents. The standard approach involves chemically coupling a photoactive moiety, such as a diazirine or benzophenone, to the adenosine (B11128) derivative. researchgate.net The 5'-carboxylic acid group can be readily converted into an amide by reacting it with an amine-containing linker attached to the photoactive group.

Once synthesized, these adenosine-based PALs act as powerful tools for target identification. The adenosine portion of the molecule directs the probe to the binding sites of adenosine receptors or other adenosine-binding proteins. Upon irradiation with UV light, the highly reactive photoactive group forms a covalent bond with nearby amino acid residues in the protein's binding pocket. researchgate.net This permanent linkage allows researchers to isolate and identify the labeled proteins, providing direct evidence of ligand-protein interactions.

To visualize and quantify biological targets, the adenosine scaffold can be conjugated to fluorescent dyes or radioactive isotopes. The 5'-carboxylic acid is again the key functional group for this conjugation, typically through the formation of a stable amide bond with an amine-functionalized reporter molecule.

Fluorescent Tracers: By coupling the compound with a fluorescent dye, such as an Alexa Fluor or fluorescein (B123965) derivative, researchers can create probes to monitor receptor distribution and trafficking in living cells using techniques like confocal microscopy and flow cytometry. mdpi.comnih.gov These fluorescent agonists allow for the real-time investigation of receptor dynamics, including internalization and redistribution upon stimulation. nih.gov

Radiolabeled Tracers: Similarly, radiolabeled ligands are synthesized for use in binding assays and imaging studies like Positron Emission Tomography (PET). The synthesis may involve incorporating isotopes such as tritium (B154650) ([³H]), carbon-11 (B1219553) ([¹¹C]), or sulfur-35 (B81441) ([³⁵S]). mdpi.comnih.gov These radiotracers are indispensable for determining the binding affinity (Ki) and density of receptors in tissue homogenates and for in vivo imaging of receptor distribution. mdpi.com

For studying the structural dynamics of proteins, this compound can be derivatized with a spin label for use in Electron Paramagnetic Resonance (EPR) spectroscopy. This technique, known as Site-Directed Spin Labeling (SDSL), involves attaching a stable paramagnetic molecule, most commonly a nitroxide radical like TEMPO, to a specific site on a ligand. acs.orgnih.gov

The synthesis of such a probe would involve coupling an amine-functionalized nitroxide spin label to the 5'-carboxylic acid of the adenosine derivative. The resulting spin-labeled adenosine agonist can then be used to probe conformational changes in its target receptor upon binding. EPR spectroscopy detects changes in the local environment of the spin label, providing valuable information on protein dynamics and structure that is often inaccessible through other methods. nih.gov

To enhance interaction with the lipid bilayer of cell membranes where receptors are located, adenosine derivatives can be conjugated with amphiphilic molecules like fatty acids or phospholipids. nih.govnih.gov The resulting nucleoside-lipid conjugates, or nucleolipids, have unique properties that can significantly increase the potency and alter the biodistribution of the parent compound. nih.govnih.gov

Amides formed between an adenosine amine congener and long-chain fatty acids have shown remarkably high affinity for A1-adenosine receptors, with Ki values in the picomolar range. nih.gov This enhanced potency is thought to be due to the stabilization of the conjugate within the phospholipid microenvironment of the receptor protein. nih.gov Furthermore, these amphiphilic molecules can self-assemble in aqueous solutions to form supramolecular structures such as micelles or liposomes, which have applications in drug delivery. nih.govresearchgate.netnih.gov

| Probe Type | Principle of Operation | Typical Reporter Group | Primary Research Application |

|---|---|---|---|

| Photoaffinity Label | UV-induced covalent cross-linking to target protein. | Diazirine, Benzophenone | Identification and validation of drug targets. |

| Fluorescent Tracer | Emits light upon excitation for visualization. | Alexa Fluor, Fluorescein | Live-cell imaging of receptor trafficking and distribution. |

| Radiolabeled Tracer | Radioactive decay is detected and quantified. | [³H], [¹¹C], [³⁵S] | Receptor binding assays and in vivo PET imaging. |

| Spin Label | Paramagnetic group reports on local environment via EPR. | Nitroxide (e.g., TEMPO) | Studying protein conformational dynamics. |

| Amphiphilic Conjugate | Lipid tail enhances membrane interaction and potency. | Fatty Acids, Phospholipids | Increasing receptor affinity and modifying biodistribution. |

Contributions to Understanding Nucleoside Metabolism and Signaling Pathways

Derivatives of this compound are not only used to probe receptors but also to interact with and characterize the enzymes involved in nucleoside metabolism. These studies provide critical insights into the function and regulation of metabolic pathways. wikipedia.org

This compound has been shown to be a substrate for key enzymes in the purine (B94841) salvage pathway, including adenosine deaminase (ADA) and adenylate deaminase (AMPDA). ebi.ac.uk These enzymes catalyze the deamination of the adenosine derivative to its corresponding inosine (B1671953) derivative. A study investigating this reaction found that the rate of deamination is dependent on the pH, which influences the ionization state of the 5'-carboxylic acid group. ebi.ac.uk This finding suggests that the charge of the substrate is a crucial factor for binding and catalysis within the active sites of these enzymes, providing a deeper understanding of their enzymatic mechanism.

Furthermore, related amide and ester derivatives of Adenosine-5'-carboxylic acid have been studied as inactivators of S-Adenosyl-l-homocysteine Hydrolase, another critical enzyme in pathways involving adenosine. nih.gov Such studies are vital for designing enzyme inhibitors and understanding the metabolic fate of nucleoside analogs. scholaris.castackexchange.comebi.ac.uk

Elucidation of Adenosine Receptor Biology in Research Models

The protected nucleoside intermediate, this compound, serves as a crucial starting material for the synthesis of a diverse range of adenosine analogues. These analogues are instrumental in probing the structure and function of adenosine receptors (ARs), a family of G protein-coupled receptors that play vital roles in numerous physiological processes. By systematically modifying the 5'-carboxamide group of the adenosine scaffold, researchers can generate ligands with varying affinities and selectivities for the different AR subtypes (A1, A2A, A2B, and A3), thereby providing valuable tools to elucidate their specific biological roles. nih.gov

One significant area of research involves the development of potent and selective agonists for the A2A adenosine receptor (A2AAR). Structure-based ligand design, coupled with fragment screening, has been employed to optimize adenosine 5'-carboxamide derivatives. nih.gov In these studies, this compound is chemically activated and then coupled with a variety of amine-containing fragments. Following the removal of the 2',3'-O-isopropylidene protecting group, a library of novel adenosine 5'-carboxamide derivatives is generated. nih.gov

These synthesized compounds are then evaluated for their ability to bind to and activate specific human adenosine receptor subtypes, which are often expressed in recombinant cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells. nih.gov Radioligand binding assays are used to determine the affinity (Ki) of each compound for the A1, A2A, and A3 receptors. The data from these studies reveal critical structure-activity relationships (SAR), showing how different substituents on the 5'-carboxamide moiety influence binding affinity and selectivity. nih.gov

For instance, the introduction of polar heterocyclic moieties, guided by computational docking models of the A2AAR, has led to the development of derivatives with high affinity in the submicromolar range. nih.gov These investigations not only help in mapping the ligand-binding pocket of the receptors but also aid in understanding the molecular determinants of agonist activity and subtype selectivity. The knowledge gained from these research models is fundamental to the rational design of new therapeutic agents targeting the adenosine receptor system.

Table 1: Research Findings on Adenosine 5'-Carboxamide Derivatives

| Compound | Modification at 5'-position | Research Model | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| Derivative A | N-propylamide | CHO cells expressing hA1AR | A1 | 17.5-fold selective for A1AR |

| Derivative B | N-3-fluoropropylamide | CHO cells expressing hA1AR | A1 | 78-fold selective for A1AR |

| Derivative C | Glycinamide | HEK293 cells expressing hA2AAR | A2A | Submicromolar |

| Derivative D | Oxetane | HEK293 cells expressing hA2AAR | A2A | Submicromolar |

| Derivative E | Tetrahydrofuran | HEK293 cells expressing hA2AAR | A2A | Submicromolar |

| Derivative F | Pyran | HEK293 cells expressing hA2AAR | A2A | Submicromolar |

This table is interactive and can be sorted by clicking on the column headers.

Role as a Synthetic Building Block in Chemical Biology

Construction of Complex Biomolecules and Bioconjugates

This compound is a versatile synthetic building block in chemical biology, primarily utilized for the construction of modified nucleosides and nucleotides designed to interact with specific biological targets. nih.gov Its structure, featuring a protected ribose moiety and a reactive carboxylic acid group at the 5'-position, allows for precise chemical modifications that would be otherwise difficult to achieve with unprotected adenosine. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, preventing unwanted side reactions and allowing for selective chemistry at the 5'-position. nih.gov

The primary application of this compound as a building block is in the synthesis of adenosine 5'-uronamide derivatives. nih.gov The carboxylic acid is typically activated and then coupled with a wide array of primary or secondary amines to form a stable amide bond. This synthetic strategy is a cornerstone for creating libraries of N-substituted adenosine-5'-uronamides, which have been extensively explored as potent and selective ligands for adenosine receptors. nih.gov The diversity of the final products is dictated by the choice of the amine coupling partner, which can range from simple alkyl amines to more complex chemical entities.

These semi-synthetic nucleosides can be considered complex biomolecules in their own right, as they are designed to have specific biological functions, such as high-affinity binding to a receptor or acting as selective agonists or antagonists. nih.gov For example, the synthesis of (N)-methanocarba 5'-uronamido nucleosides, which show increased potency and selectivity for certain adenosine and P2 receptor subtypes, relies on intermediates derived from protected sugar rings that are analogous in concept to this compound. nih.gov While not forming large bioconjugates in the traditional sense, this building block is fundamental to creating functionally complex small molecules that can be used to modulate biological systems.

Scaffolds for Combinatorial Library Synthesis for Research Purposes

The rigid, well-defined structure of this compound makes it an excellent scaffold for the synthesis of combinatorial libraries. In drug discovery and chemical biology, a scaffold is a core molecular structure to which a variety of chemical appendages can be attached, rapidly generating a large number of structurally related compounds. nih.gov This approach is highly efficient for exploring the chemical space around a privileged core structure known to interact with a biological target.

The adenosine core of this compound is a "privileged scaffold" because it is known to bind to an important class of biological targets, the adenosine receptors. By using this scaffold, researchers can create focused libraries of compounds with a higher probability of interacting with these receptors. The synthetic strategy involves coupling a diverse set of chemical building blocks (in this case, amines) to the 5'-carboxylic acid function of the scaffold. nih.gov

A prime example of this application is the use of structure-based fragment screening in conjunction with the this compound scaffold. nih.gov In this approach, a virtual library of small chemical fragments is computationally docked into the binding site of a target receptor. The fragments that are predicted to bind favorably are then chemically synthesized and coupled to the adenosine scaffold. The resulting library of novel adenosine derivatives is then screened for biological activity. This combination of computational screening and combinatorial synthesis allows for a more rational and efficient exploration of structure-activity relationships than traditional high-throughput screening of random compound collections. nih.gov This methodology has been successfully used to identify novel adenosine receptor agonists with high affinity. nih.gov

Advanced Spectroscopic and Analytical Techniques for Characterizing 5 Carboxy 2 ,3 O Isopropylideneadenosine in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5'-Carboxy-2',3'-O-isopropylideneadenosine. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide primary information about the chemical environment of each proton and carbon atom in the molecule.

In ¹H NMR, the chemical shifts of the protons on the adenine (B156593) base (H2 and H8) and the ribose moiety (H1', H2', H3', H4') provide initial structural confirmation. The isopropylidene group introduces two distinct methyl signals, and the absence of a 5'-CH₂ signal, replaced by the presence of the 4'-methine proton, is a key indicator of the carboxylation at the 5' position.

¹³C NMR complements the proton data, providing signals for every carbon atom, including the quaternary carbons of the isopropylidene group and the adenine base. The chemical shift of the C5' carbon is significantly shifted downfield due to the deshielding effect of the carboxyl group.

Two-dimensional (2D) NMR experiments are crucial for definitive assignments and detailed structural insights.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of connections within the ribose sugar ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different structural fragments, such as linking the adenine base to the ribose C1' and confirming the position of the isopropylidene group on the 2' and 3' oxygens.

Dynamic NMR studies can also provide information on conformational exchange processes, such as the rotation around the glycosidic bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adenine Base | ||

| H8 | ~8.4 | |

| C8 | ~140 | |

| H2 | ~8.1 | |

| C2 | ~152 | |

| C4 | ~149 | |

| C5 | ~119 | |

| C6 | ~156 | |

| Ribose Moiety | ||

| H1' | ~6.1 | |

| C1' | ~90 | |

| H2' | ~5.0 | |

| C2' | ~85 | |

| H3' | ~4.8 | |

| C3' | ~82 | |

| H4' | ~4.5 | |

| C4' | ~87 | |

| C5' (Carboxyl) | - | ~175 |

| Isopropylidene | ||

| CH₃ (syn) | ~1.6 | ~27 |

| CH₃ (anti) | ~1.4 | ~25 |

| C(CH₃)₂ | - | ~114 |

Mass Spectrometry (MS) for Identification and Quantitative Analysis in Research Matrices

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. nih.gov Due to the compound's polarity and thermal lability, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

In positive ion mode ESI-MS, the compound is readily detected as the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is the predominant species, facilitated by the acidic carboxyl group.

High-Resolution Mass Spectrometry (HRMS), often coupled with Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental formula, confirming that the observed mass corresponds precisely to C₁₄H₁₅N₅O₆, which is a critical step in identity confirmation.

Tandem mass spectrometry (MS/MS) can be used to further probe the structure. By selecting the parent ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Key fragment ions would include the loss of the isopropylidene group and the cleavage of the glycosidic bond to yield the adenine base fragment. These fragmentation patterns serve as a structural fingerprint for the molecule.

In complex research matrices, such as cell lysates or biological fluids, MS coupled with liquid chromatography (LC-MS) allows for the separation, identification, and quantification of the compound, even at very low concentrations. nih.gov

Table 2: Expected m/z Values for this compound in Mass Spectrometry

| Ion | Formula | Calculated Mass-to-Charge (m/z) |

| [M] | C₁₄H₁₅N₅O₆ | 349.1022 |

| [M+H]⁺ | C₁₄H₁₆N₅O₆⁺ | 350.1095 |

| [M-H]⁻ | C₁₄H₁₄N₅O₆⁻ | 348.0950 |

| [M+Na]⁺ | C₁₄H₁₅N₅NaO₆⁺ | 372.0914 |

| [Adenine+H]⁺ | C₅H₆N₅⁺ | 136.0618 |

X-ray Crystallography and Cryo-Electron Microscopy of Biomolecular Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. If successful, the diffraction pattern of X-rays passed through the crystal can be used to calculate the electron density map of the molecule, revealing precise information about bond lengths, bond angles, and the absolute conformation of the ribose ring and the orientation of the adenine base relative to the sugar (the glycosidic torsion angle). This provides an unambiguous, solid-state picture of the molecule's structure.

While X-ray crystallography is ideal for the small molecule itself, Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for visualizing the compound when it is part of a much larger biomolecular assembly. For instance, if this compound is designed as an inhibitor or a ligand for a protein or a nucleic acid structure (like a riboswitch), Cryo-EM can be used to determine the structure of the entire complex. This allows researchers to visualize the precise binding pocket, identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and its target, and understand the conformational changes that may occur upon binding.

Circular Dichroism (CD) and UV-Vis Spectroscopy for Conformational Studies

UV-Visible (UV-Vis) spectroscopy is a straightforward technique for detecting and quantifying this compound in solution. The adenine base contains a purine (B94841) chromophore that strongly absorbs UV light, with a characteristic absorption maximum (λₘₐₓ) around 260 nm. This property is routinely used to determine the concentration of the compound in pure samples using the Beer-Lambert law.

Circular Dichroism (CD) spectroscopy provides valuable information about the molecule's conformation in solution. semanticscholar.orgnih.gov As a chiral molecule, this compound will exhibit a differential absorption of left and right circularly polarized light, resulting in a characteristic CD spectrum. nih.gov The CD signal is particularly sensitive to the stereochemistry and conformation of the molecule.

Key conformational features that influence the CD spectrum include:

Glycosidic Bond Orientation: The rotation around the bond connecting the adenine base and the ribose sugar (C1'-N9) can adopt either a syn or anti conformation. These two orientations produce distinct CD signatures, allowing for the determination of the preferred conformation in solution.

Furthermore, CD spectroscopy is an excellent tool for studying the binding of the compound to biomacromolecules like proteins or DNA. semanticscholar.orgnih.gov Upon binding, the local environment of the molecule changes, often resulting in a significant change in its CD spectrum. This can be used to monitor binding events, determine binding affinities, and gain insight into conformational changes of both the small molecule and its larger binding partner. nih.gov

Computational Chemistry and Theoretical Modeling of 5 Carboxy 2 ,3 O Isopropylideneadenosine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are fundamental tools for understanding how a ligand, such as 5'-Carboxy-2',3'-O-isopropylideneadenosine, might bind to a protein target, like an adenosine (B11128) receptor. nih.govnih.govnih.gov

Binding Mode Predictions

Molecular docking simulations would be employed to predict the preferred orientation of this compound when it binds to the active site of a target receptor. This process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions and shape complementarity. For adenosine derivatives, key interactions often involve hydrogen bonds with specific amino acid residues in the receptor's binding pocket. chemrxiv.org A hypothetical docking study would likely identify crucial interactions between the purine (B94841) ring, the ribose moiety, and the 5'-carboxy group of the ligand with the receptor.

Conformational Sampling

Following docking, molecular dynamics (MD) simulations would be used to explore the dynamic stability of the predicted binding pose over time. MD simulations model the movement of atoms and molecules, providing a more realistic picture of the ligand-receptor complex in a simulated physiological environment. nih.govmdpi.com This analysis would reveal how the ligand and protein adapt to each other and could identify different stable conformations, which is crucial for understanding the mechanism of receptor activation or inhibition.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, would be used to investigate the intrinsic electronic properties of this compound. These calculations can determine the molecule's electron distribution, orbital energies, and electrostatic potential. Such information is vital for understanding its reactivity and the nature of its interactions with a biological target. For instance, these calculations could pinpoint the most likely sites for hydrogen bonding or other non-covalent interactions. researchgate.netresearchgate.net

Future Directions and Uncharted Territories in 5 Carboxy 2 ,3 O Isopropylideneadenosine Research

Identification of Novel Biochemical Targets and Pathways

The exploration of 5'-Carboxy-2',3'-O-isopropylideneadenosine and its derivatives has predominantly centered on the well-established family of adenosine (B11128) receptors. The 5'-carboxamide derivatives of adenosine are known to be potent agonists for A1, A2A, and A3 adenosine receptor subtypes. nih.govnih.gov This has paved the way for the development of selective ligands for these receptors, which are crucial targets for a range of therapeutic areas including cardiovascular diseases, inflammation, and neurodegenerative disorders.

However, the future of research in this area lies in venturing beyond these familiar grounds. The structural motif of a carboxylated adenosine analog presents an opportunity to probe other ATP- and adenosine-binding proteins with greater specificity. Enzymes such as kinases, helicases, and ATPases, which utilize ATP as a substrate, could be potential novel targets. The carboxylic acid functionality could be exploited to introduce specific interactions within the active sites of these enzymes, potentially leading to the development of highly selective inhibitors or modulators.

Furthermore, the role of extracellular adenosine and its metabolites in signaling pathways is an expanding field of study. 5'-Carboxyadenosine derivatives could serve as valuable tools to investigate the transport and metabolism of adenosine, potentially identifying new players in purinergic signaling cascades. The development of chemical probes based on this scaffold could help in the identification and characterization of novel adenosine-binding proteins and their roles in health and disease. nih.govnih.gov

Innovations in Synthetic Methodologies and Derivatization

The synthesis of this compound is a critical step that dictates its availability for further research. The primary route to this compound involves the selective oxidation of the 5'-hydroxyl group of the readily available precursor, 2',3'-O-isopropylideneadenosine.

| Precursor Compound | Product Compound |

| 2',3'-O-isopropylideneadenosine | This compound |

Key Synthetic Innovations:

Mediated Electrochemical Oxidation: This method offers a greener and more controlled alternative to heavy metal-based oxidizing agents. It allows for precise control over the reaction conditions, minimizing over-oxidation and simplifying purification.

Ruthenium-Catalyzed Oxidation: Ruthenium-based catalysts have shown high efficiency and selectivity in the oxidation of primary alcohols to carboxylic acids, and their application to nucleoside chemistry is a promising area of research.

Once synthesized, the true potential of this compound is unlocked through derivatization of its carboxylic acid group. The formation of amides, esters, and other functional groups allows for the systematic exploration of structure-activity relationships and the fine-tuning of biological activity. nih.gov

Derivatization Strategies and Their Significance:

| Derivative Type | Synthetic Approach | Significance |

| Amides | Coupling with various amines using standard peptide coupling reagents. | Crucial for generating a wide range of adenosine receptor agonists with varying potencies and selectivities. nih.gov |

| Esters | Esterification with different alcohols. | Can be used as prodrugs to improve pharmacokinetic properties or as handles for further chemical modifications. |

| Bioconjugates | Attachment to fluorescent dyes, biotin, or other reporter molecules. | Enables the creation of chemical probes for studying biological systems. nih.gov |

Future innovations in this area will likely focus on the development of more efficient and versatile coupling methods, allowing for the synthesis of increasingly complex and functionally diverse derivatives.

Expansion of its Utility as a Research Tool in Emerging Fields

The application of this compound as a research tool is poised for significant expansion into new and exciting scientific domains. While its use in studying adenosine receptors is well-established, its unique structure makes it an ideal candidate for a variety of other applications.

One of the most promising emerging fields is epitranscriptomics , the study of modifications to RNA that influence gene expression. The incorporation of modified nucleosides into RNA is a key area of investigation, and 5'-carboxyadenosine derivatives could be used to synthesize novel RNA probes or to study the enzymes involved in RNA modification. nih.govtcichemicals.com

Another area of potential is in the development of chemical probes for activity-based protein profiling (ABPP). By attaching a reactive group to the 5'-carboxy position, it may be possible to create probes that covalently label specific adenosine-binding proteins in complex biological samples, allowing for their identification and functional characterization. acs.orgacs.org

Furthermore, the field of DNA-encoded libraries (DELs) could benefit from the inclusion of this unique building block. The carboxylic acid provides a convenient point of attachment for combinatorial chemical synthesis, enabling the generation of vast libraries of compounds for high-throughput screening against a wide range of biological targets.

Addressing Current Challenges and Overcoming Limitations in Nucleoside Analog Research

Despite the immense potential of this compound, its widespread application is not without its challenges. These hurdles are representative of the broader difficulties encountered in the field of nucleoside analog research.

A primary challenge lies in the synthesis and purification of the compound and its derivatives. The selective oxidation of the 5'-hydroxyl group can be difficult to control, and the purification of the polar carboxylic acid product can be challenging. researchgate.net Developing more robust and scalable synthetic routes is essential for making this compound more accessible to the research community.

Another significant limitation is achieving subtype selectivity when designing adenosine receptor agonists. The four adenosine receptor subtypes (A1, A2A, A2B, and A3) share a high degree of structural similarity, making it difficult to develop ligands that target only one subtype. nih.gov Future research will need to employ sophisticated computational modeling and structure-based design approaches to overcome this challenge.

Furthermore, the metabolic stability and bioavailability of nucleoside analogs are often a concern. The development of prodrug strategies, where the 5'-carboxylic acid is masked as an ester or another labile group, could be a viable approach to improve the drug-like properties of these compounds.

Q & A

Synthesis and Purification

Basic Question: Q. What are the typical synthetic routes for preparing 5'-Carboxy-2',3'-O-isopropylideneadenosine, and how are intermediates purified? Methodological Answer: The synthesis typically involves esterification of 2',3'-O-isopropylideneadenosine with activated carboxylic acid derivatives. For example, acetonitrile is used as a solvent for carbodiimide-mediated coupling reactions, yielding esters with 47–86% efficiency. Purification often employs silica gel chromatography with solvent systems like chloroform:isopropanol (92:8) to separate products from unreacted reagents or anhydride impurities .

Advanced Question: Q. How can researchers mitigate challenges in coupling reactions involving 5'-carboxy derivatives, such as low yields or side-product formation? Methodological Answer: Optimizing reaction conditions is critical. Using in-situ generated lithium borohydride (from NaBH₄ and LiBr) in anhydrous diglyme at elevated temperatures improves reduction efficiency of esters to alcohols (38–63% yields). Additionally, quenching unreacted borohydride with aqueous acetone prevents side reactions. For purification, flash chromatography with gradient elution (e.g., chloroform:acetone 70:30) resolves closely related impurities .

Structural Characterization

Basic Question: Q. What spectroscopic methods are most reliable for confirming the structure of this compound? Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential:

- ¹H/¹³C NMR identifies the isopropylidene group (δ ~1.3–1.5 ppm for methyl protons) and carboxy functionality (δ ~170 ppm in ¹³C).

- HPLC (C18 column, acetonitrile:H₂O gradient) confirms purity (>98%) and resolves degradation products .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound? Methodological Answer: Single-crystal X-ray diffraction with programs like SHELXL (via SHELX suite) refines crystal structures, validating stereochemistry at the 2',3'-O-isopropylidene ring. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For non-crystalline samples, computational methods (DFT) can predict NMR shifts to cross-validate experimental data .

Stability and Handling

Basic Question: Q. What are the recommended storage conditions to prevent decomposition of this compound? Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid exposure to moisture, as hydrolysis of the isopropylidene group can occur. Lyophilized samples stored at -20°C retain stability for >1 year .

Advanced Question: Q. How should researchers handle hygroscopic intermediates during synthesis? Methodological Answer: Use anhydrous solvents (e.g., diglyme) and Schlenk-line techniques under nitrogen. For moisture-sensitive steps (e.g., tosyl displacement with 1,6-diaminohexane), conduct reactions at 100°C in sealed vessels. Post-reaction, remove excess reagents via vacuum distillation and isolate products as stable hydrochloride salts .

Applications in Drug Discovery

Basic Question: Q. How is this compound utilized in synthesizing nucleoside analogs? Methodological Answer: The 5'-carboxy group serves as a handle for functionalization. For example, coupling with propargyl bromide introduces alkynyl groups for click chemistry, enabling the creation of adenosine receptor agonists. Reductive amination with 1,6-diaminohexane produces alkylamino derivatives for antiviral studies .

Advanced Question: Q. What strategies enable site-selective modifications of this compound for fluorescent probe development? Methodological Answer: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 5-FAM fluorophores allows labeling at the 5'-position. Protect the 2',3'-O-isopropylidene group during reactions to preserve ribose conformation. Post-labeling, acid hydrolysis (e.g., HCl/MeOH) removes protecting groups without degrading the fluorophore .

Data Contradictions and Reproducibility

Advanced Question: Q. How can researchers resolve discrepancies in reported solubility data for this compound? Methodological Answer: Solubility varies with solvent purity and temperature. For DMSO stock solutions (10 mM), pre-warm to 37°C and sonicate for 10 minutes. If precipitation occurs, centrifuge at 10,000 rpm and filter (0.2 µm PTFE). Cross-validate solubility using UV-Vis spectroscopy (λ = 260 nm for adenosine derivatives) .

Advanced Question: Q. Why do stability studies report conflicting decomposition products, and how can this be addressed? Methodological Answer: Decomposition pathways depend on environmental factors. For thermal stability, conduct TGA/DSC under nitrogen to identify degradation thresholds (>150°C releases NOx/CO). For hydrolytic stability, use LC-MS to detect breakdown products (e.g., free adenosine at m/z 267.1). Standardize testing protocols (pH, temperature) to align literature data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.